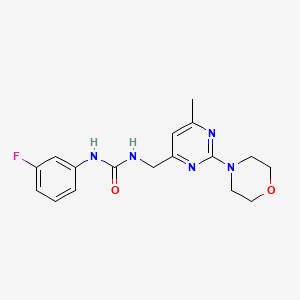

![molecular formula C18H17NO4S2 B2385979 Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899965-96-9](/img/structure/B2385979.png)

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

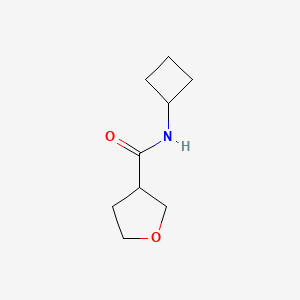

“Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C18H17NO4S2. The molecule contains a total of 43 bonds, including 21 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfonamide (thio-/dithio-) .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiophene ring, a sulfamoyl group attached to a 2,4-dimethylphenyl group, and a methyl ester .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 375.46 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the current literature .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

The synthesis and reactions of benzothiophene derivatives have been extensively studied, revealing their potential in creating a wide range of chemical compounds. For instance, the preparation of heterocyclic ketenethioacetal derivatives involves reactions with nucleophilic reagents, showcasing the versatility of benzothiophene compounds in synthetic chemistry (Tominaga et al., 1975). Additionally, the synthesis and electrochemical reduction of Methyl 3-Halo-1-benzothiophene-2-carboxylates highlight the electrochemical aspects and potential applications in developing new materials or chemical processes (Rejňák et al., 2004).

Photochemical Degradation

Studies on the photochemical degradation of benzothiophene derivatives, such as 2-Methyl-, 3-Methyl-and 2,3-Dimethylbenzothiophene, contribute to understanding the fate of crude oil components after an oil spill. These insights are crucial for environmental remediation efforts and the development of methods to mitigate the impact of oil spills on marine ecosystems (Andersson & Bobinger, 1996).

Aerobic Microbial Cometabolism

Research into the aerobic microbial cometabolism of benzothiophene and its derivatives provides valuable information on bioremediation processes. The transformation of these compounds by microbial activity can lead to the development of biological methods for the degradation of sulfur-containing pollutants in the environment (Fedorak & Grbìc-Galìc, 1991).

Catalytic Oxidative Desulfurization

The catalytic oxidative desulfurization of sulfur-containing compounds in diesel fuels represents a significant area of application. Studies on the effectiveness of various catalysts in the desulfurization process are essential for the development of cleaner fuel technologies. For example, research on the oxidative desulfurization of model sulfur-containing compounds with tert-butyl hydroperoxide offers insights into the role of catalysts in removing sulfur from diesel fuels, contributing to efforts to meet environmental regulations and reduce air pollution (Chica et al., 2006).

Propriétés

IUPAC Name |

methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S2/c1-11-8-9-14(12(2)10-11)19-25(21,22)17-13-6-4-5-7-15(13)24-16(17)18(20)23-3/h4-10,19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJCNFLVRHWAQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

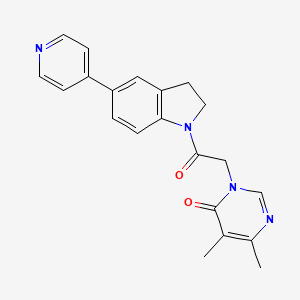

![3-Methyl-6-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2385898.png)

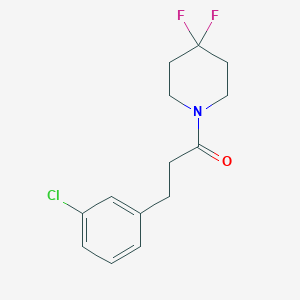

![2-(8,9-Dimethoxy-5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2385905.png)

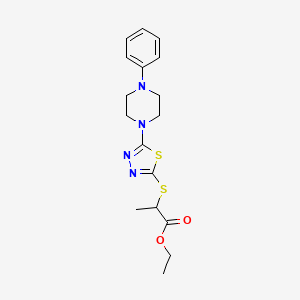

![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385906.png)

![2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B2385910.png)

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2385911.png)

![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride](/img/structure/B2385914.png)

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2385916.png)